molecular formula C17H25N3O4 B13674373 (R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]pyridine-2-carboxylic Acid

(R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]pyridine-2-carboxylic Acid

Cat. No.: B13674373
M. Wt: 335.4 g/mol
InChI Key: HWSNEPFAUASLQW-UHFFFAOYSA-N
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Description

®-4-[[3-(Boc-amino)-1-piperidyl]methyl]pyridine-2-carboxylic Acid is a complex organic compound that features a pyridine ring substituted with a carboxylic acid group and a piperidine ring. The Boc (tert-butoxycarbonyl) group is a common protective group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-[[3-(Boc-amino)-1-piperidyl]methyl]pyridine-2-carboxylic Acid typically involves multiple steps. One common method starts with the protection of the amine group on the piperidine ring using Boc anhydride in the presence of a base such as triethylamine. The protected piperidine is then reacted with a pyridine derivative under conditions that facilitate the formation of the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

®-4-[[3-(Boc-amino)-1-piperidyl]methyl]pyridine-2-carboxylic Acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, ®-4-[[3-(Boc-amino)-1-piperidyl]methyl]pyridine-2-carboxylic Acid is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors or activators of specific enzymes, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives .

Mechanism of Action

The mechanism of action of ®-4-[[3-(Boc-amino)-1-piperidyl]methyl]pyridine-2-carboxylic Acid involves its interaction with specific molecular targets. The Boc group protects the amine, allowing the compound to interact with enzymes or receptors without undergoing unwanted reactions. The pyridine ring can participate in π-π interactions, enhancing binding affinity to targets. The carboxylic acid group can form hydrogen bonds, further stabilizing the interaction .

Comparison with Similar Compounds

Similar Compounds

    ®-1-Boc-3-aminopyrrolidine: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.

    ®-4-aminomethylpyridine: Lacks the Boc protective group and has different reactivity.

Uniqueness

®-4-[[3-(Boc-amino)-1-piperidyl]methyl]pyridine-2-carboxylic Acid is unique due to the presence of both the Boc-protected amine and the carboxylic acid group. This combination allows for selective reactions and interactions, making it a versatile compound in various fields of research and industry .

Properties

Molecular Formula

C17H25N3O4

Molecular Weight

335.4 g/mol

IUPAC Name

4-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]methyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C17H25N3O4/c1-17(2,3)24-16(23)19-13-5-4-8-20(11-13)10-12-6-7-18-14(9-12)15(21)22/h6-7,9,13H,4-5,8,10-11H2,1-3H3,(H,19,23)(H,21,22)

InChI Key

HWSNEPFAUASLQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)CC2=CC(=NC=C2)C(=O)O

Origin of Product

United States

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